molecular formula C18H17N3O3S B11175123 N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide

Cat. No.: B11175123
M. Wt: 355.4 g/mol
InChI Key: UWQUUHWIBWOYOL-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.

    Amidation Reaction: The resulting benzothiazole derivative is then subjected to an amidation reaction with propanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized as a corrosion inhibitor for metals.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer activity by preventing cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide stands out due to its unique combination of a benzothiazole ring and a propanoylamino group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide

InChI

InChI=1S/C18H17N3O3S/c1-3-16(22)19-12-6-4-5-11(9-12)17(23)21-18-20-14-8-7-13(24-2)10-15(14)25-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23)

InChI Key

UWQUUHWIBWOYOL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

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